An In-Depth Technical Guide to 1-Morpholino-2-phenylethanone: Chemical Properties and Molecular Structure
An In-Depth Technical Guide to 1-Morpholino-2-phenylethanone: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Morpholino-2-phenylethanone is an organic compound belonging to the class of α-amino ketones. This class of molecules is of significant interest in synthetic and medicinal chemistry due to the versatile reactivity imparted by the presence of both a carbonyl group and an adjacent amino group.[1][2] The morpholine moiety, a common scaffold in pharmacologically active compounds, is integrated into the structure, suggesting potential biological relevance.[3][4] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of 1-Morpholino-2-phenylethanone, serving as a vital resource for researchers in drug discovery and chemical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Morpholino-2-phenylethanone is fundamental for its application in research and development. While some specific experimental data for this compound is not widely published, its properties can be estimated based on its structural analogues and the functional groups present.
| Property | Value | Source/Comment |
| IUPAC Name | 1-morpholin-4-yl-2-phenylethan-1-one | IUPAC Nomenclature |
| CAS Number | 17123-83-0 | [5] |
| Molecular Formula | C₁₂H₁₅NO₂ | [5] |
| Molecular Weight | 205.25 g/mol | [5] |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds and NMR data acquisition. |
| Melting Point | Not explicitly reported in the searched literature. | |
| Boiling Point | Not explicitly reported in the searched literature. | |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol. | General solubility of similar organic compounds. |
Molecular Structure and Spectroscopic Analysis
The molecular structure of 1-Morpholino-2-phenylethanone consists of a phenylethanone backbone with a morpholine ring attached to the carbonyl carbon. This arrangement gives rise to characteristic spectroscopic signatures.
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// Atom nodes
N1 [label="N", pos="0,0!"];
C1 [label="C", pos="-1.2,-0.5!"];
C2 [label="C", pos="-1.2,-1.9!"];
O1 [label="O", pos="0,-2.4!"];
C3 [label="C", pos="1.2,-1.9!"];
C4 [label="C", pos="1.2,-0.5!"];
C5 [label="C", pos="0,1.4!"];
O2 [label="O", pos="-0.8,2.2!"];
C6 [label="C", pos="1.4,1.9!"];
C7 [label="C", pos="2.6,1.1!"];
C8 [label="C", pos="3.8,1.8!"];
C9 [label="C", pos="5.0,1.1!"];
C10 [label="C", pos="5.0,-0.3!"];
C11 [label="C", pos="3.8,-1.0!"];
C12 [label="C", pos="2.6,-0.3!"];
// Edges for bonds
N1 -- C1;
C1 -- C2;
C2 -- O1;
O1 -- C3;
C3 -- C4;
C4 -- N1;
N1 -- C5;
C5 -- O2 [style=double];
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C7;
}
Caption: General workflow for the synthesis of 1-Morpholino-2-phenylethanone.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2-bromo-1-phenylethanone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add morpholine (1.1-1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to scavenge the hydrobromic acid (HBr) formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure 1-Morpholino-2-phenylethanone.
Chemical Reactivity and Potential Applications
The bifunctional nature of 1-Morpholino-2-phenylethanone makes it a versatile intermediate for further chemical transformations.[1]
-
Carbonyl Group Reactivity: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol (1-morpholino-2-phenylethanol), reductive amination, and addition of organometallic reagents to form tertiary alcohols.
-
α-Amino Ketone Reactivity: The presence of the α-amino group can influence the reactivity of the carbonyl group and the adjacent methylene protons. Enolate formation can be achieved under appropriate basic conditions, allowing for further functionalization at the α-position.
The morpholine scaffold is a key feature in a wide range of pharmaceuticals, exhibiting diverse biological activities including anticancer, antidepressant, and analgesic properties.[3][4] While specific pharmacological studies on 1-Morpholino-2-phenylethanone are not extensively reported, its structural similarity to other bioactive molecules makes it an attractive candidate for screening in various biological assays and as a building block for the synthesis of more complex drug candidates. For instance, it can serve as a precursor for the synthesis of α-ketoamides, which are known to possess biological activity.[6]
Conclusion
1-Morpholino-2-phenylethanone is a valuable α-amino ketone with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, molecular structure, and a plausible synthetic route. The availability of its NMR spectral data provides a solid foundation for its unambiguous characterization. Further research into its specific physicochemical properties, reactivity, and biological activities is warranted to fully explore the potential of this versatile compound.
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Preparation and Reactivity of Versatile α-Amino Ketones | The Journal of Organic Chemistry. (2007, January 26). Retrieved from [Link]
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1-Morpholino-2-phenylethan-1-one (5) - | Imperial College London. (2017, December 26). Retrieved from [Link]
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A review on the structure and pharmacological activity of phenylethanoid glycosides - PubMed. (2021, January 1). Retrieved from [Link]
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